Home > Products > Screening Compounds P56316 > N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide
N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide - 1219902-27-8

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide

Catalog Number: EVT-3050060
CAS Number: 1219902-27-8
Molecular Formula: C19H18ClN5O4
Molecular Weight: 415.83
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(5-(2-Naphthoxy)pentylthio)-5-chloro-uracil

  • Compound Description: This compound was identified in the ethanolic extract of Solanum americanum leaves via GC-MS analysis. [] While its specific biological activity is not elaborated upon within the paper, its presence in S. americanum, a plant traditionally used for various medicinal purposes, suggests potential bioactivity. []
  • Relevance: This compound, like N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide, contains a uracil moiety. Uracil derivatives are known for their diverse biological activities and are often incorporated into medicinal chemistry efforts. Both compounds also feature a halogenated aromatic ring, further highlighting their structural similarity. []

N-piperidinyl-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR 141716A)

  • Compound Description: SR 141716A is a well-known cannabinoid antagonist with high selectivity for the CB1 receptor. [] It has been extensively studied for its potential therapeutic applications in treating various conditions, including obesity, drug addiction, and neurological disorders. []
  • Relevance: While SR 141716A does not share the same core structure as N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide, both contain a chlorophenyl group and an amide linkage. These shared structural features suggest potential similarities in their physicochemical properties and potential for interacting with biological targets. []

N-piperidinyl-[8-chloro-1-(2,4-dichlorophenyl)-1,4,5,6-tetrahydrobenzo[6,7]cyclohepta[1,2-c]pyrazole-3-carboxamide] (NESS 0327)

  • Compound Description: NESS 0327 is another cannabinoid antagonist with high selectivity for the CB1 receptor. [] It demonstrates a stronger selectivity for CB1 compared to SR 141716A, exhibiting a much higher affinity for the CB1 receptor. [] NESS 0327 has been investigated for its potential therapeutic benefits in addressing conditions associated with the cannabinoid system. []
  • Relevance: Similar to SR 141716A, NESS 0327 shares common structural elements with N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide, including a chlorophenyl group and an amide bond. [] The presence of these shared moieties indicates the possibility of similar pharmacological profiles and interactions with biological systems. []

2-(2,4-Dichlorophenoxyethanol)

  • Compound Description: This compound displayed 50% growth inhibition of Neurospora crassa between concentrations of 100 and 1000 µg/mL. [] While its specific mechanism of action is not discussed in the provided excerpt, this inhibitory activity suggests potential biological activity. []
  • Relevance: This compound shares a 2,4-dichlorophenyl moiety with N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide. This structural similarity might indicate shared physicochemical properties and potential for similar biological interactions. []

Methyl 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate

  • Compound Description: This compound is a uracil derivative studied for its structural properties. [] Although no specific biological activities are mentioned in the abstract, uracil derivatives are known for their diverse pharmacological properties. []
  • Relevance: This compound exhibits significant structural similarity to a portion of N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide. Both compounds share the 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide moiety, suggesting potential similarities in their chemical and biological properties. []

Methyl 3-(5-Nitro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate and Ethyl 3-(5-Nitro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate

  • Compound Description: These compounds are additional uracil derivatives with structural similarities investigated in the context of the paper. [] While their specific biological activities aren't mentioned, their structural resemblance to the previously mentioned uracil derivatives suggests potential pharmacological relevance. []
  • Relevance: These compounds share the core 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate structure with N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide, differing only in the ester group (methyl vs. ethyl) and the presence of a nitro group. These structural similarities suggest potentially comparable chemical properties and biological interactions. []

Properties

CAS Number

1219902-27-8

Product Name

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide

IUPAC Name

N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-3-(2,4-dioxopyrimidin-1-yl)propanamide

Molecular Formula

C19H18ClN5O4

Molecular Weight

415.83

InChI

InChI=1S/C19H18ClN5O4/c20-14-3-1-13(2-4-14)15-5-6-18(28)25(23-15)12-9-21-16(26)7-10-24-11-8-17(27)22-19(24)29/h1-6,8,11H,7,9-10,12H2,(H,21,26)(H,22,27,29)

InChI Key

RGDZGNJGHLAXOG-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCNC(=O)CCN3C=CC(=O)NC3=O)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.